molecular formula C9H22N2 B1582714 1,9-Diaminononane CAS No. 646-24-2

1,9-Diaminononane

Cat. No.: B1582714
CAS No.: 646-24-2
M. Wt: 158.28 g/mol
InChI Key: SXJVFQLYZSNZBT-UHFFFAOYSA-N
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Description

1,9-Diaminononane, also known as nonane-1,9-diamine, is an organic compound with the molecular formula C₉H₂₂N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a nine-carbon alkane chain. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Diaminononane can be synthesized through the hydrogenation of azelanitrile (nonanedinitrile) in the presence of ammonia and a catalyst such as Raney nickel. The reaction typically occurs in an autoclave at elevated temperatures (around 130°C) and high pressure (22502.3 Torr) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,9-Diaminononane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Nitro derivatives of nonane.

    Reduction: Primary amines.

    Substitution: Halogenated nonane derivatives.

Scientific Research Applications

1,9-Diaminononane is used in various scientific research applications, including:

Comparison with Similar Compounds

    1,8-Diaminooctane: An eight-carbon diamine with similar reactivity but shorter chain length.

    1,10-Diaminodecane: A ten-carbon diamine with similar properties but longer chain length.

    1,9-Nonanediamine: Another name for 1,9-diaminononane, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

nonane-1,9-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJVFQLYZSNZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214849
Record name Nonamethylenediamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646-24-2
Record name 1,9-Nonanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=646-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonamethylenediamine
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Record name Nonamethylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonamethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic characteristics of 1,9-diaminononane?

A1: this compound has the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol. Spectroscopically, it can be characterized using NMR, FT-IR, and Raman techniques.

  • NMR: [, ] 1H NMR, 13C NMR (including proton-coupled and decoupled, DEPT, and HETCOR), and 15N NMR studies have been conducted, revealing characteristic chemical shifts and coupling constants that aid in structural elucidation.
    • For instance, B3LYP density functional calculations with a 6-311++G(d,p) basis set show good agreement with experimental 1H and 13C NMR chemical shifts. []
  • FT-IR and Raman: [, ] These techniques provide valuable information about the vibrational modes of the molecule, especially when incorporated into clathrates or metal complexes.

Q2: How does this compound perform in material science applications, particularly in polyurea synthesis?

A2: this compound is a crucial monomer for synthesizing aliphatic polyurea films via vapor deposition polymerization. [, ] The resulting films exhibit interesting properties like:

  • Mechanical Tenacity: The films are mechanically robust and easily detachable from substrates. []
  • Piezoelectricity: They display piezoelectric properties upon poling, with reported piezoelectric stress constant (e31) and pyroelectric constant (p3) values. [] The piezoelectric properties are attributed to the oriented urea dipoles within the polymer structure. []
  • Ferroelectricity: Ferroelectric hysteresis loops have been observed in these films. []
  • Thermal Properties: The films exhibit three distinct relaxation processes (γ, β, and α) at specific temperatures, impacting their crystallization, poling behavior, and thermal stability of piezoelectric activity. [, ]

Q3: Can this compound be used to modify carbon fiber surfaces?

A3: Yes, this compound can be directly immobilized on the surface of high-modulus carbon fibers through thermal reaction. [] This modification influences the interfacial adhesion in carbon fiber-epoxy composite materials:

  • Improved Adhesion: Immobilizing this compound enhances the interfacial shear strength between the fiber and epoxy matrix. []
  • Control over Adhesion: The degree of adhesion can be fine-tuned by using mixtures of different amines, including this compound, during the derivatization process. []

Q4: How does this compound function as a ligand in coordination chemistry?

A4: this compound acts as a bridging ligand in various metal complexes due to its two terminal amine groups.

  • Bridging Mode: It commonly bridges metal centers in a μ-bridging fashion. [, , ]
  • Polymeric Structures: Its coordination often results in the formation of one-dimensional or two-dimensional polymeric metal-organic frameworks. [, , ]
  • Host-Guest Chemistry: These metal-organic frameworks, particularly those with nickelate anions, can further act as hosts for incorporating guest molecules, forming clathrates. [, , , , , ]
  • Structure-Directing Agent: The length of the this compound chain influences the overall structure and dimensionality of the resulting metal-organic framework. [, ]

Q5: Are there specific examples of this compound-based clathrates and their properties?

A5: Yes, several examples demonstrate the versatility of this compound in forming clathrates:

  • Hofmann-Td-type clathrates: These clathrates, often with the general formula Ni(this compound)M'(CN)4⋅2G (M' = Cd or Hg; G = aromatic guest), exhibit intriguing host-guest interactions. [, ] The aromatic guest molecules are held within the framework through weak interactions, influencing their spectral properties. [, , ]
  • Polyiodide Inclusion Compound: this compound acts as a template cation in the formation of a layered polyiodide compound, (H3N-(CH2)9-NH3)[I3]2⋅I2. [] Here, the diamine dictates the self-assembly of polyiodide networks within the crystal structure through hydrogen bonding interactions. []

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry plays a vital role in understanding the properties and behavior of this compound.

  • NMR Prediction: DFT calculations accurately predict the 1H and 13C NMR chemical shifts of this compound, validating their use for structural characterization. [, ]
  • Molecular Modeling: Molecular modeling studies help visualize and analyze the conformation and interactions of this compound within different systems, such as carbon fiber surfaces or clathrate frameworks. []
  • Biological Activity: Investigating the potential biological activity of this compound, particularly its interaction with enzymes like aminopropyltransferases [] and its impact on cell growth. []

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